Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 7-chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate (CAS: 2387402-99-3) is a synthetic benzo[d][1,3]dioxole derivative with a complex substitution pattern. Its structure features:
- A 7-chloro substituent on the benzodioxole core.
- 2,4-dimethyl groups at positions 2 and 4.
- A 4-oxocyclohexyl moiety attached to position 2.
- A methyl carboxylate group at position 5.
Its stereochemical complexity and functional groups suggest applications in drug discovery and organic synthesis .
Properties
Molecular Formula |
C17H19ClO5 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
methyl 7-chloro-2,4-dimethyl-2-(4-oxocyclohexyl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H19ClO5/c1-9-12(16(20)21-3)8-13(18)15-14(9)22-17(2,23-15)10-4-6-11(19)7-5-10/h8,10H,4-7H2,1-3H3 |
InChI Key |
RARXOPARGRAAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Cl)OC(O2)(C)C3CCC(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
According to patent WO2021016414A1, a representative preparation involves the following sequence:
Starting Material Preparation
The synthesis begins with a suitably substituted benzo[d]dioxole derivative bearing methyl groups at positions 2 and 4 and a chloro substituent at position 7.Introduction of the 4-Oxocyclohexyl Group
The 2-position is functionalized with a 4-oxocyclohexyl substituent via a ketone-containing cyclohexyl moiety. This is achieved by a carbonyl addition or substitution reaction, often involving a cyclohexanone derivative and an appropriate coupling agent or catalyst.Esterification
The carboxylic acid group at position 5 is methylated to form the methyl ester. This step typically employs methylating agents such as diazomethane or acidic methanol under reflux conditions.Resolution of Racemic Mixture
The racemic mixture of the compound can be resolved by preparative chiral chromatography or crystallization techniques to obtain enantiomerically enriched forms, as described in WO2021016414A1.
Reaction Conditions and Reagents
Crystalline Forms and Purification
The compound exists in multiple crystalline forms, which can be isolated by controlling solvent systems and crystallization parameters. Powder X-ray diffraction and differential scanning calorimetry are used to characterize these forms, as reported in patent EP4003532B1. These forms influence the compound's stability and bioavailability.
Research Discoveries Supporting Preparation
Structural Characterization
Extensive structural analysis using NMR, IR, and mass spectrometry confirms the integrity of the synthesized compound. The presence of the 7-chloro substituent and the 4-oxocyclohexyl group is verified by characteristic chemical shifts and fragmentation patterns.
Optimization of Synthetic Yield
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Reaction temperature (ketone addition) | 0–25 °C | Lower temperatures reduce side reactions |
| Solvent (ketone addition) | Tetrahydrofuran, Acetonitrile | Enhances solubility and reaction rate |
| Methylation agent | Diazomethane or Methanol/HCl | Efficient ester formation, requires careful handling |
| Purity after synthesis | ≥95% (HPLC analysis) | Suitable for further pharmaceutical development |
| Crystalline form isolation | Solvent evaporation or cooling crystallization | Influences compound stability and bioavailability |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzodioxole Carboxylates
Table 1: Structural and Functional Group Comparison
Key Observations:
Halogen Position and Type: The target compound has a 7-chloro group, whereas analogs like 20b () feature 4-chloro or 4-bromo (20c). Halogen position significantly impacts electronic properties and bioactivity.
Cyclohexyl Ketone vs. Dihydrobenzodioxole :
- The 4-oxocyclohexyl group in the target compound introduces a bulky, conformationally flexible moiety absent in dihydrobenzodioxoles (e.g., 20b–20d) . This enhances steric hindrance and may influence binding affinity in biological systems.
Ester Variations :
- The unsubstituted methyl benzo[d][1,3]dioxole-5-carboxylate () serves as a baseline for comparing the effects of additional substituents. Its lack of halogen or cyclohexyl groups results in lower molecular weight (MW: 180.16 g/mol) and simpler reactivity.
Hybrid Structures :
- Compound incorporates a benzo[d][1,3]dioxole-5-carboxylate linked to a thiadiazole-pyran system, demonstrating the versatility of benzodioxole esters in constructing complex pharmacophores.
Key Observations:
Q & A
Basic: What are the common synthetic routes for Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions with precise reagent stoichiometry and catalysts. For example:
- Step 1: Formation of the benzo[d][1,3]dioxole core via condensation reactions under reflux conditions (e.g., using iodine or pyrrolidine as catalysts) .
- Step 2: Introduction of the 4-oxocyclohexyl group via nucleophilic substitution or coupling reactions, requiring controlled temperature (e.g., 60–80°C) and inert atmospheres .
- Purification: Final isolation often employs column chromatography (hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity .
Basic: How is the structure of this compound verified experimentally?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, such as the methyl ester (δ ~3.8 ppm) and carbonyl groups (δ ~170–190 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, particularly for the oxocyclohexyl and dioxole moieties .
Advanced: How can low yields in the final coupling step be addressed?
Methodological Answer:
Low yields often stem from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening: Transition metals (e.g., CuI) or organocatalysts improve reaction efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control: Gradual heating (e.g., 50°C → 80°C) minimizes decomposition .
- Real-Time Monitoring: TLC or HPLC tracks reaction progress to adjust quenching times .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from assay variability or impurities. Mitigation steps:
- Purity Validation: Use HPLC (≥99% purity) and elemental analysis to exclude batch-specific artifacts .
- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, incubation times) .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., substituent variations on the cyclohexyl group) to isolate key pharmacophores .
Advanced: What computational methods predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Models electron density distributions to predict nucleophilic/electrophilic sites (e.g., carbonyl groups) .
- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzyme active sites) using PubChem-derived 3D coordinates .
- Docking Studies: Tools like AutoDock Vina assess binding affinities for rational drug design .
Advanced: What strategies enable regioselective modifications of the dioxole ring?
Methodological Answer:
Regioselectivity is controlled by:
- Protecting Groups: Temporarily block reactive sites (e.g., methyl ester protection with tert-butyl groups) .
- Directed Ortho-Metalation: Use directing groups (e.g., halogens) to functionalize specific positions .
- Microwave-Assisted Synthesis: Accelerates reactions to favor kinetic over thermodynamic products .
Basic: Which functional groups dominate its chemical reactivity?
Methodological Answer:
Key reactive moieties include:
- Ester Group (COOCH): Susceptible to hydrolysis under acidic/basic conditions .
- 4-Oxocyclohexyl Ring: Participates in keto-enol tautomerism and Michael additions .
- Chloro Substituent: Acts as a leaving group in nucleophilic aromatic substitution .
Advanced: How to design analogs with improved metabolic stability?
Methodological Answer:
- Isosteric Replacement: Substitute the methyl ester with a trifluoroethyl group to resist esterase cleavage .
- Cyclohexyl Ring Modification: Introduce electron-withdrawing groups (e.g., -NO) to reduce oxidative metabolism .
- Deuterium Labeling: Replace hydrogen atoms at metabolic hotspots (e.g., benzylic positions) to slow degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
